Quinaldopeptin

描述

Quinaldopeptin Description

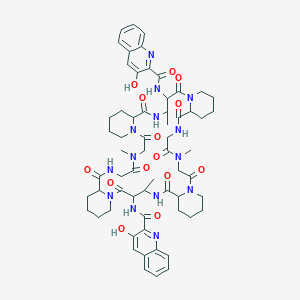

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, characterized by its strong in vitro antimicrobial and cytotoxic activities. It was isolated from the culture of Streptoverticillium album strain Q132-6 and has shown significant efficacy in prolonging the survival time of mice inoculated with a murine tumor. Unlike other antibiotics in its family, quinaldopeptin is a symmetric cyclic peptide linked solely by peptide bonds, without any ester linkages, distinguishing it from its counterparts .

Synthesis Analysis

The first total synthesis of quinaldopeptin was achieved through a method that included solid-phase peptide synthesis, macrocyclization, and the late-stage introduction of quinoline chromophores. A fragment coupling approach was utilized to account for the symmetrical structure of quinaldopeptin. Additionally, analogues of quinaldopeptin were synthesized, which exhibited varying degrees of cytotoxicity, with the original compound showing strong cytotoxicity at an IC50 value of 3.2 nM .

A second-generation synthesis approach was also developed, which involved a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence. This method allowed for a racemization-free coupling and macrolactamization, leading to the confirmation of the structural and stereochemical assignments of quinaldopeptin through single-crystal X-ray structure analysis. The synthesized quinaldopeptin demonstrated the ability to unwind supercoiled DNA and showed cytotoxic activity against human cancer cell lines, as well as inhibitory activity against HIF-1 .

Molecular Structure Analysis

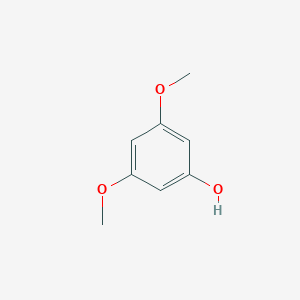

The molecular structure of quinaldopeptin is a symmetric cyclic decapeptide with quinoline chromophores. The precise structure and stereochemistry were confirmed through single-crystal X-ray analysis, which is crucial for understanding the compound's interaction with biological targets such as DNA and proteins .

Chemical Reactions Analysis

Quinaldopeptin's chemical behavior, particularly its interaction with DNA, has been studied. It has been shown to unwind supercoiled DNA, forming a relaxed DNA structure in a dose-dependent manner. The binding affinity of quinaldopeptin to double-stranded oligodeoxynucleotides (dsODNs) was found to be within a similar range, indicating subtle sequence selectivity. These interactions are indicative of the compound's potential mechanism of action, which may be similar to that of other cytotoxic agents like sandramycin .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinaldopeptin are closely related to its structure as a cyclic peptide with quinoline chromophores. The synthesis and biological evaluation of quinaldopeptin and its analogues have provided insights into its potent cytotoxic activity and its ability to bind to DNA. The compound's strong cytotoxicity, as well as its specific interactions with biological molecules, are key aspects of its physical and chemical profile .

科学研究应用

抗生素和抗微生物特性

Quinaldopeptin是喹诺霉素家族的一种新型抗生素,从Streptoverticillium album菌株Q132-6中分离出来。它在体外表现出强大的抗微生物和细胞毒活性,显著延长了接种小鼠肿瘤的小鼠的存活时间。其结构是对称的环状肽,仅通过肽键连接,与喹诺霉素家族中其他抗生素不同,因为缺少酯键(Toda et al., 1990)。

合成和DNA相互作用

通过一系列复杂的反应,成功地合成了quinaldopeptin,该产物能够以剂量依赖的方式解开超螺旋DNA,形成松弛的DNA。它表现出对双链寡核苷酸的结合亲和力和微妙的序列选择性,表明在细胞毒活性和HIF-1抑制活性方面与sandramycin具有类似的生物学行为(Katayama et al., 2014)。

结构分析和衍生物

对quinaldopeptin的首次全合成研究揭示了其强大的细胞毒性,IC50值低至3.2 nM。对色团类似物和quinaldopeptin的去甲基类似物的研究显示活性降低,表明分子的完整结构对其生物效力的重要性(Ichikawa et al., 2013)。

在细菌素生产中的意义

Quinaldopeptin的相关性延伸到更广泛的硫肽类抗生素范畴,这些抗生素是高度修饰的肽代谢产物,具有含有喹啶酸基团的宏环。这将quinaldopeptin定位在一类细菌素中,暗示其在抗微生物肽的生产和翻译后修饰过程中的作用(Kelly et al., 2009)。

安全和危害

未来方向

Research into therapeutic peptides like quinaldopeptin has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there is potential for future developments in therapeutic peptides like quinaldopeptin.

属性

IUPAC Name |

3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPSHYPQCJYONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H78N14O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinaldopeptin | |

CAS RN |

130743-07-6 | |

| Record name | Quinaldopeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)

![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)

![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)

![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)